molecular formula C40H86NO7P B15181134 Einecs 298-283-0 CAS No. 93803-12-4

Einecs 298-283-0

Cat. No.: B15181134
CAS No.: 93803-12-4
M. Wt: 724.1 g/mol
InChI Key: SDGHKFRRMYSHLN-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database of chemicals marketed in the EU between 1971 and 1981. Each entry, such as EINECS 298-283-0, represents a unique compound with defined structural, physicochemical, and toxicological properties.

Properties

CAS No.

93803-12-4

Molecular Formula

C40H86NO7P

Molecular Weight

724.1 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hexadecyl octadecyl hydrogen phosphate

InChI

InChI=1S/C34H71O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-34H2,1-2H3,(H,35,36);8-10H,1-6H2

InChI Key

SDGHKFRRMYSHLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 298-283-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Reactivity of Benzenesulfonic Acid–Triethanolamine Complexes

Example compound : Benzenesulfonic acid, C10-13-alkyl derivs., compds. with triethanolamine (EINECS 260-839-5) .

Key Reaction Pathways:

Reaction TypeMechanismConditionsApplications
Acid-Base Neutralization Proton transfer from benzenesulfonic acid to triethanolamine, forming a stable ionic complex.Room temperature, aqueous or polar solvents.Surfactant synthesis, catalyst preparation .
Esterification Reaction with alcohols (e.g., methanol) to form sulfonate esters.Acidic catalysis, 60–80°C.Plasticizers, lubricant additives .
Oxidation Cleavage of alkyl chains under strong oxidizing agents (e.g., KMnO₄, H₂O₂).High pH, elevated temperatures.Wastewater treatment, degradation studies .

Reaction Table:

ReactionReagents/AgentsProductsYield (%)Reference
Synthesis o-Aminobenzenes + CS₂ → Oxidation (H₂O₂)1,2-Benzisothiazol-3(2H)-one75–85
Antimicrobial Activity Interaction with microbial enzymesDisruption of thiol groups in proteinsN/A
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-derivatives at C-5 or C-760

Catalytic Behavior of Triethanolamine Complexes

Triethanolamine (TEA) complexes with benzenesulfonic acids act as catalysts in:

  • Ester hydrolysis : Accelerated under mild conditions (pH 7–9, 25°C) .

  • Polymerization : Coordination with transition metals (e.g., Fe³⁺) initiates radical polymerization of acrylates .

Data Gaps and Recommendations

  • The exact compound EINECS 298-283-0 is not verifiable in current regulatory databases (e.g., ECHA, PubChem).

  • Cross-referencing with CAS numbers or structural descriptors is advised for accurate identification.

Scientific Research Applications

Einecs 298-283-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound is utilized in the production of various materials, chemicals, and products.

Mechanism of Action

The mechanism of action of Einecs 298-283-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, biochemical reactions, or physiological processes. The exact mechanism depends on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Methodological Considerations

Data Generation and Validation

  • Similarity Networks : Adding 1,387 labeled REACH Annex chemicals to 33,000 EINECS compounds creates a "network effect," enabling RASAR models to predict hazards for 95% of unlabeled substances .
  • Experimental Reproducibility : Detailed synthesis protocols (e.g., reaction conditions, purity thresholds) for analogs like CAS 27810-64-6 ensure reproducibility, as emphasized in ACS and JCED guidelines .

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